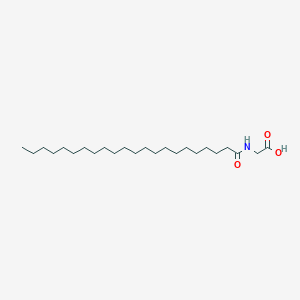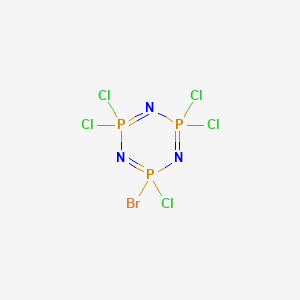
2-Bromo-2,4,4,6,6-pentachloro-1,3,5,2,4,6-triazatriphosphorine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2,4,4,6,6-pentachloro-1,3,5,2,4,6-triazatriphosphorine, commonly known as BPT, is a phosphorus-containing organic compound. It is a white crystalline solid that is used in various scientific research applications.
Mechanism Of Action
BPT works by forming covalent bonds between amino acid residues in proteins and nucleic acids. This results in the formation of crosslinks that stabilize the structure of the biomolecules. BPT is also known to interact with the phosphate backbone of nucleic acids, leading to the formation of stable complexes.
Biochemical And Physiological Effects
BPT has been shown to have minimal toxicity to cells and organisms. It is rapidly cleared from the body and does not accumulate in tissues. BPT has been shown to be effective in stabilizing proteins and nucleic acids, leading to increased thermal stability and resistance to denaturation.
Advantages And Limitations For Lab Experiments
The use of BPT in lab experiments offers several advantages. It is a relatively simple and inexpensive reagent that can be easily synthesized. BPT is also effective in stabilizing biomolecules, making it a useful tool in protein and nucleic acid research. However, BPT has some limitations. It can only be used with proteins and nucleic acids that have suitable functional groups for crosslinking. BPT can also interfere with some biochemical assays, leading to false results.
Future Directions
There are several future directions for research on BPT. One area of interest is the development of new methods for crosslinking proteins and nucleic acids. Another area of research is the use of BPT in the development of new biomaterials. BPT may also have potential applications in drug delivery and gene therapy. Further research is needed to fully understand the potential applications of BPT in these areas.
Conclusion:
In conclusion, BPT is a phosphorus-containing organic compound that is widely used in scientific research. It is a useful tool for stabilizing proteins and nucleic acids and has potential applications in various fields. The synthesis method is relatively simple, and BPT has minimal toxicity to cells and organisms. However, there are some limitations to its use, and further research is needed to fully understand its potential applications.
Synthesis Methods
BPT can be synthesized by reacting pentachlorophosphorus with 2-bromo-1,3,5-triazine in the presence of a base. The reaction yields BPT as a white crystalline solid. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
BPT is widely used in scientific research as a crosslinking agent for proteins and nucleic acids. It is also used as a reagent for the synthesis of phosphorus-containing compounds. BPT has been shown to be effective in stabilizing protein-protein interactions and increasing the thermal stability of proteins.
properties
CAS RN |
14740-93-3 |
|---|---|
Product Name |
2-Bromo-2,4,4,6,6-pentachloro-1,3,5,2,4,6-triazatriphosphorine |
Molecular Formula |
BrCl5N3P3 |
Molecular Weight |
392.1 g/mol |
IUPAC Name |
2-bromo-2,4,4,6,6-pentachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/BrCl5N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 |
InChI Key |
PSSAXQUUJXHGBY-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P1(Cl)Cl)(Cl)Br)(Cl)Cl |
Canonical SMILES |
N1=P(N=P(N=P1(Cl)Cl)(Cl)Br)(Cl)Cl |
Other CAS RN |
14740-93-3 |
synonyms |
2-Bromo-2,4,4,6,6-pentachloro-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




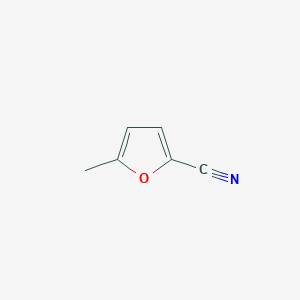
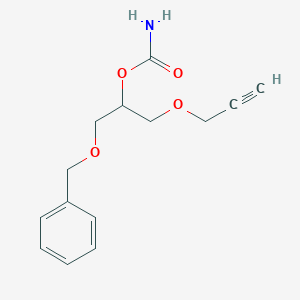

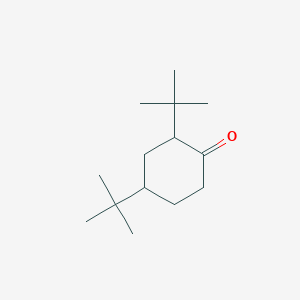
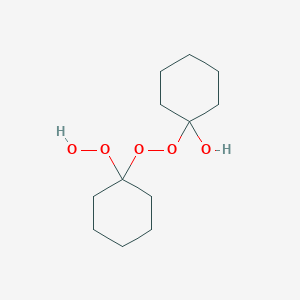
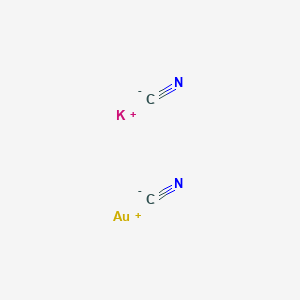

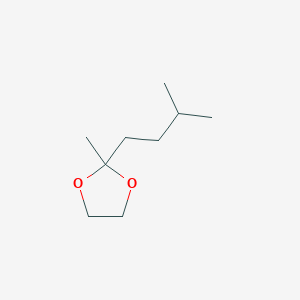

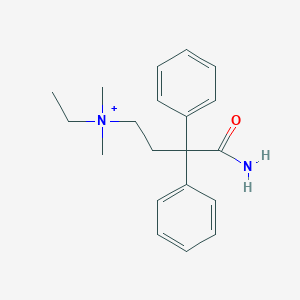
![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)
